

# A Comparative Analysis of CALM-AF10 and MLL-AF10 Fusion Proteins in Leukemogenesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The chromosomal translocations resulting in the fusion oncoproteins CALM-**AF10** and MLL-**AF10** are significant drivers of acute leukemia, often associated with a poor prognosis. While both fusions share the **AF10** (also known as MLLT10) protein as a common partner, the distinct N-terminal fusion partners, CALM (PICALM) and MLL (KMT2A), confer unique properties that influence the resulting leukemia phenotype and present different therapeutic vulnerabilities. This guide provides a comprehensive comparison of the molecular functions of CALM-**AF10** and MLL-**AF10**, supported by experimental data, to aid in the research and development of targeted therapies.

## **Core Functional Comparison**

Both CALM-**AF10** and MLL-**AF10** are potent oncoproteins that disrupt normal hematopoietic differentiation and promote leukemic transformation. A primary shared mechanism is the recruitment of the histone methyltransferase DOT1L, leading to the aberrant upregulation of HOXA cluster genes, which are critical for hematopoietic stem cell self-renewal and differentiation.[1][2] However, the context in which this occurs and the resulting disease phenotypes often differ. CALM-**AF10** is frequently associated with T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML), whereas MLL-**AF10** is predominantly found in AML.[3][4]

### **Quantitative Data Summary**



The following tables summarize key quantitative data from comparative studies of CALM-**AF10** and MLL-**AF10**.

Table 1: Comparison of Leukemogenesis in Inducible Mouse Models

| Feature                                             | iCALM-AF10<br>Mouse Model               | iMLL-AF10 Mouse<br>Model                         | Reference |
|-----------------------------------------------------|-----------------------------------------|--------------------------------------------------|-----------|
| Leukemia Phenotype                                  | Acute Myeloid<br>Leukemia (AML)         | Acute Myeloid<br>Leukemia (AML)                  | [1]       |
| Median Latency<br>(Primary Transplant)              | 16 weeks                                | 20 weeks                                         | [1]       |
| Penetrance                                          | Fully penetrant                         | Fully penetrant                                  | [1]       |
| Disease Reversal<br>upon Fusion Protein<br>Shutdown | Significant increase in disease latency | Disease and<br>symptom-free for up<br>to 60 days | [1]       |

Table 2: Key Protein Interactors and Downstream Effects



| Interacting<br>Protein | Interaction<br>with CALM-<br>AF10 | Interaction<br>with MLL-AF10 | Functional<br>Consequence                                                  | References |
|------------------------|-----------------------------------|------------------------------|----------------------------------------------------------------------------|------------|
| DOT1L                  | Yes                               | Yes                          | Upregulation of HOXA cluster genes via H3K79 methylation.                  | [1][2]     |
| JAK1                   | Yes                               | Yes                          | Activation of JAK/STAT signaling pathway.                                  | [1]        |
| CATS                   | Yes                               | No                           | Increases nuclear localization of CALM-AF10.                               | [5]        |
| Ikaros                 | Yes                               | Yes (via AF10)               | Altered subcellular localization and reduced repressor activity of Ikaros. | [4]        |
| GAS41                  | Yes                               | Yes (via AF10)               | Potential role in chromatin remodeling.                                    | [6]        |

### **Signaling Pathways and Molecular Mechanisms**

Both CALM-**AF10** and MLL-**AF10** converge on common oncogenic pathways, yet their distinct N-terminal domains likely contribute to differential pathway modulation.

## Shared Mechanism: Deregulation of HOXA Genes via DOT1L



A central mechanism for both fusion proteins is the recruitment of the histone H3 lysine 79 (H3K79) methyltransferase DOT1L to the promoter regions of HOXA cluster genes.[2] The OM-LZ domain of **AF10**, present in both fusions, is essential for this interaction.[7] This leads to hypermethylation of H3K79 and subsequent transcriptional activation of genes like HOXA5, HOXA9, and HOXA10, which are critical for maintaining a leukemic stem cell phenotype.[2]



Click to download full resolution via product page

Shared mechanism of HOXA gene upregulation.

## Shared Mechanism: Activation of the JAK/STAT Pathway



Recent evidence has identified the JAK/STAT signaling pathway as a critical downstream effector for both CALM-**AF10** and MLL-**AF10**.[1] Both fusion proteins physically interact with and lead to the stabilization of the JAK1 kinase.[1] This results in the constitutive activation of STAT3, a key transcription factor that promotes cell proliferation and survival.



Click to download full resolution via product page



Shared activation of the JAK/STAT pathway.

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments used to study CALM-**AF10** and MLL-**AF10**.

## Co-Immunoprecipitation (Co-IP) for CALM-AF10/MLL-AF10 and JAK1 Interaction

This protocol is adapted from a study identifying the interaction between **AF10** fusion proteins and JAK1.[1]

- 1. Cell Lysis:
- Harvest murine leukemia cells expressing 3xFlag-tagged CALM-AF10 or MLL-AF10.
- Lyse cells in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- 2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an anti-Flag antibody or control IgG overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
- 3. Washing and Elution:
- Pellet the beads by centrifugation and wash three to five times with ice-cold IP Lysis Buffer.
- Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.



- 4. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against JAK1 and the Flag epitope.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.

## Chromatin Immunoprecipitation (ChIP) for H3K79me2 at the HOXA Locus

This protocol is based on methodologies used to demonstrate the recruitment of DOT1L and subsequent histone methylation by **AF10** fusions.[2]

- 1. Cross-linking and Chromatin Preparation:
- Cross-link 1x10^7 leukemic cells with 1% formaldehyde for 10 minutes at room temperature.
- Quench the cross-linking reaction with 0.125 M glycine.
- Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
- 2. Immunoprecipitation:
- Pre-clear the chromatin with protein A/G agarose beads.
- Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2 or a control IgG.
- Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
- 3. Washing and Elution:
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.



- Elute the chromatin from the beads with an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
- 4. Reverse Cross-linking and DNA Purification:
- Reverse the cross-links by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K.
- Purify the DNA using a PCR purification kit.
- 5. Quantitative PCR (qPCR) Analysis:
- Perform qPCR using primers specific for the promoter regions of HOXA cluster genes (e.g., HOXA9, HOXA10).
- Quantify the enrichment of H3K79me2 relative to the input and IgG controls.





Click to download full resolution via product page

Experimental workflow for ChIP-qPCR.



### **Conclusion and Future Directions**

The comparison of CALM-**AF10** and MLL-**AF10** reveals a fascinating paradigm of oncogenic convergence and divergence. Both fusion proteins exploit the **AF10**-DOT1L-HOXA axis and the JAK/STAT pathway to drive leukemogenesis. However, the distinct N-terminal partners likely dictate interactions with other cellular machineries, leading to the observed differences in disease phenotype. For drug development professionals, the shared dependency on DOT1L and JAK/STAT signaling presents opportunities for targeted therapies that could be effective against both types of **AF10**-rearranged leukemias. Future research should focus on a more detailed comparative analysis of the complete interactomes of CALM-**AF10** and MLL-**AF10** to uncover unique vulnerabilities that could be exploited for more specific and effective therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A JAK/STAT-mediated inflammatory signaling cascade drives oncogenesis in AF10-rearranged AML PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrogation of MLL-AF10 and CALM-AF10 mediated transformation through genetic inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1I PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. MLL and CALM are fused to AF10 in morphologically distinct subsets of acute leukemia with translocation t(10;11): both rearrangements are associated with a poor prognosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CALM and CALM/AF10 interactor CATS is a marker for proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 7. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [A Comparative Analysis of CALM-AF10 and MLL-AF10 Fusion Proteins in Leukemogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192129#comparing-the-function-of-calm-af10-vs-mll-af10]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com